5-Cyclohexyl-1,2,3-triphenylbenzene
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Overview
Description
5-Cyclohexyl-1,2,3-triphenylbenzene is an organic compound that belongs to the family of polyaromatic hydrocarbons It is characterized by a central benzene ring substituted with three phenyl groups and one cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1,2,3-triphenylbenzene typically involves the cycloaddition reaction of cyclohexyl-substituted benzene derivatives with phenyl-substituted benzene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexylbenzene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1,2,3-triphenylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield cyclohexyl-substituted benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
5-Cyclohexyl-1,2,3-triphenylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1,2,3-triphenylbenzene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved may include signal transduction, molecular recognition, and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylbenzene: Similar structure but lacks the cyclohexyl group.
Hexaphenylbenzene: Contains six phenyl groups attached to a central benzene ring.
Triferrocenyl-substituted 1,3,5-triphenylbenzene: Contains ferrocenyl groups instead of cyclohexyl.
Uniqueness
5-Cyclohexyl-1,2,3-triphenylbenzene is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
643767-51-5 |
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Molecular Formula |
C30H28 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-cyclohexyl-1,2,3-triphenylbenzene |
InChI |
InChI=1S/C30H28/c1-5-13-23(14-6-1)27-21-28(24-15-7-2-8-16-24)30(26-19-11-4-12-20-26)29(22-27)25-17-9-3-10-18-25/h2-4,7-12,15-23H,1,5-6,13-14H2 |
InChI Key |
RAFGYQMKVTZZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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